molecular formula C17H22N2O4S B7548178 ethyl 4-{[(2-ethylphenyl)amino]sulfonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-{[(2-ethylphenyl)amino]sulfonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B7548178
M. Wt: 350.4 g/mol
InChI Key: OWGDKJNOTQZEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(2-ethylphenyl)amino]sulfonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound that has gained significant attention from researchers due to its unique properties. It is commonly referred to as EDP-420 and belongs to a class of compounds known as pyrrole carboxamides. EDP-420 has been found to have potential applications in the field of medicinal chemistry, particularly in the treatment of cancer and inflammatory diseases.

Mechanism of Action

The mechanism of action of EDP-420 is not fully understood, but it is believed to inhibit the activity of enzymes involved in cell division and proliferation. Additionally, EDP-420 has been found to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory properties of EDP-420 are thought to be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
EDP-420 has been found to have several biochemical and physiological effects. In vitro studies have shown that EDP-420 inhibits the activity of enzymes involved in cell division and proliferation, which can lead to the death of cancer cells. Additionally, EDP-420 has been found to induce apoptosis in cancer cells. The anti-inflammatory properties of EDP-420 are thought to be due to its ability to inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using EDP-420 in lab experiments is its ability to inhibit the growth of cancer cells in vitro. Additionally, EDP-420 has been found to possess anti-inflammatory properties, making it a potential treatment for diseases such as arthritis and multiple sclerosis. However, one limitation of using EDP-420 in lab experiments is its relatively low yield during synthesis, which can make it difficult to obtain large quantities for research purposes.

Future Directions

There are several future directions for research involving EDP-420. One potential direction is to investigate the use of EDP-420 in combination with other chemotherapeutic agents to enhance its efficacy in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of EDP-420 and its potential applications in the treatment of inflammatory diseases. Finally, the development of more efficient synthesis methods for EDP-420 could lead to increased availability for research purposes.
Conclusion:
In conclusion, EDP-420 is a chemical compound with potential applications in the treatment of cancer and inflammatory diseases. Its unique properties have made it the subject of several scientific studies, and its mechanism of action is still being investigated. While there are limitations to using EDP-420 in lab experiments, its potential benefits make it a promising area of research for the future.

Synthesis Methods

The synthesis of EDP-420 involves a multi-step process that includes the reaction of 2-ethylphenylamine with 2,4-pentanedione to form 4-(2-ethylphenyl)-3-methyl-1-phenyl-1H-pyrrole-2,5-dione. This intermediate is then reacted with ethyl chloroformate and sodium sulfite to produce EDP-420. The overall yield of this synthesis method is approximately 25%.

Scientific Research Applications

EDP-420 has been the subject of several scientific studies due to its potential applications in the treatment of cancer and inflammatory diseases. In vitro studies have shown that EDP-420 inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, EDP-420 has been found to possess anti-inflammatory properties, making it a potential treatment for diseases such as arthritis and multiple sclerosis.

properties

IUPAC Name

ethyl 4-[(2-ethylphenyl)sulfamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-5-13-9-7-8-10-14(13)19-24(21,22)16-11(3)15(18-12(16)4)17(20)23-6-2/h7-10,18-19H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGDKJNOTQZEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=C(NC(=C2C)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[(2-ethylphenyl)sulfamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

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